
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-->4)-, tetraacetate (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) is a complex carbohydrate derivative. This compound is characterized by multiple acetyl groups attached to the glucopyranose units, which are linked through glycosidic bonds. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) typically involves the acetylation of glucopyranose units. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the selective acetylation of the hydroxyl groups on the glucopyranose units .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, hydrochloric acid or sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions include deacetylated glucopyranose derivatives, glucuronic acid derivatives, and various substituted glucopyranose compounds .
科学的研究の応用
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its role in cellular processes and as a model compound for understanding glycosylation.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a precursor for bioactive compounds.
作用機序
The mechanism of action of D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) involves its interaction with specific molecular targets and pathways. The acetyl groups on the glucopyranose units can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. The compound’s effects are mediated through its ability to undergo hydrolysis, releasing active glucopyranose units that participate in metabolic processes .
類似化合物との比較
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A simpler acetylated glucopyranose derivative.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: An acetylated mannose derivative with similar properties.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: An acetylated galactose derivative.
Uniqueness
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) is unique due to its specific pattern of acetylation and glycosidic linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C40H54O27 |
|---|---|
分子量 |
966.8 g/mol |
IUPAC名 |
[(3R,4S,5S,6S)-4,5-diacetyloxy-3-[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26?,27?,28?,29-,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40+/m1/s1 |
InChIキー |
NNLVGZFZQQXQNW-AYZBDHFXSA-N |
異性体SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


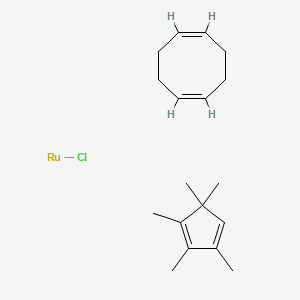
![(E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12353152.png)
![diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12353155.png)
![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B12353167.png)
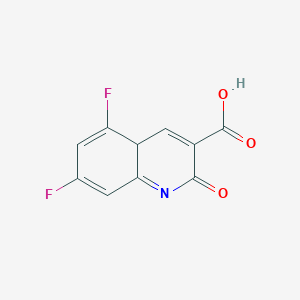
![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)
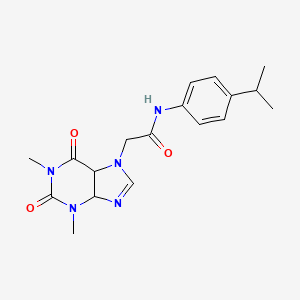
![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)
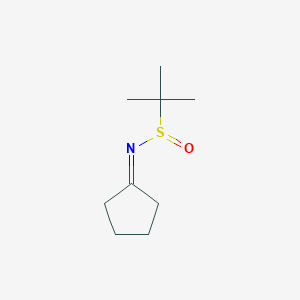
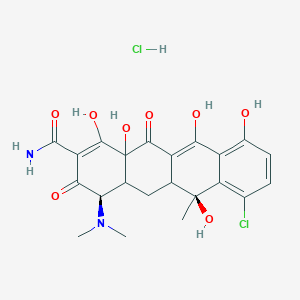
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
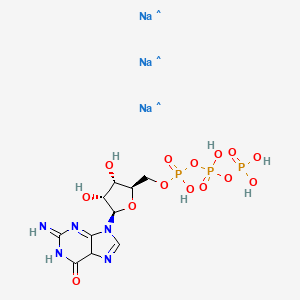
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)
